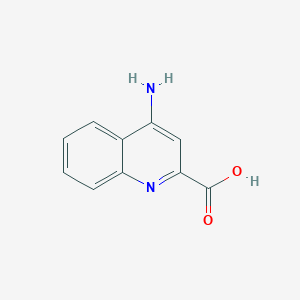

4-アミノキノリン-2-カルボン酸

概要

説明

4-Aminoquinoline-2-carboxylic acid is a chemical compound that is part of the quinoline family, which is known for its biological activity and potential therapeutic applications. While the provided papers do not directly discuss 4-Aminoquinoline-2-carboxylic acid, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the properties and potential uses of 4-Aminoquinoline-2-carboxylic acid.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in several studies. For instance, a method for synthesizing tetrahydroquinoline derivatives with activity at the glycine site of the NMDA receptor has been reported, involving the optimization of the 4-substituent to yield potent antagonists . Another study outlines the synthesis of 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions . Additionally, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids has been developed, which includes the synthesis of an amino intermediate followed by a halogenation step . These methods could potentially be adapted for the synthesis of 4-Aminoquinoline-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The study of tetrahydroquinoline derivatives revealed the absolute stereochemical requirements for binding to the NMDA receptor, with the preferred conformation placing the 2-carboxyl pseudoequatorial and the 4-substituent pseudoaxial . This information is valuable for understanding the molecular structure of 4-Aminoquinoline-2-carboxylic acid and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. The synthesis of 2-substituted tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with an amino cyclohexenone, with a proposed mechanism based on quantum-chemical calculations . This suggests that 4-Aminoquinoline-2-carboxylic acid may also undergo similar reactions, which could be useful for further functionalization and the development of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 4-arylquinoline-2-carboxylates synthesized through a one-pot method exhibited significant antioxidant activity, as well as neuroprotective and P-glycoprotein induction activity, indicating their potential as anti-Alzheimer's agents . These properties suggest that 4-Aminoquinoline-2-carboxylic acid may also possess similar biological activities, which could be explored for therapeutic applications.

科学的研究の応用

マラリア原虫に対する活性

4-アミノキノリンの側鎖修飾体の一連の化合物を合成し、クロロキン感受性株(3D7)とクロロキン耐性株(K1)の両方のマラリア原虫に対してインビトロでのマラリア原虫に対する活性をスクリーニングした . これらの化合物は寄生虫の増殖を有意に阻害し、薬剤耐性寄生虫に対して活性のある化合物を得るためのさらなるリード最適化に有望であることを示唆している .

創薬

キノリンは創薬におけるリードのための重要な足場であり、医薬品化学の分野で重要な役割を果たしている . 4-アミノキノリン-2-カルボン酸は、新しい薬物の合成におけるビルディングブロックとして使用できる可能性がある。

生物学的に活性なキノリン類似体の合成

生物学的に活性なキノリンとその類似体の合成に関する最近の進歩が報告されている . 4-アミノキノリン-2-カルボン酸は、これらの類似体の合成に使用できる。

マラリアの治療

マラリアは、開発途上国で最も一般的な寄生虫病の1つである . 4-アミノキノリン-2-カルボン酸は、マラリア原虫に対する活性があることから、薬剤耐性株に対して活性のある新しいマラリア治療薬の開発に使用できる .

β-ヘミン形成の阻害

4-アミノキノリン-2-カルボン酸の類似体は、ヘミンと強い複合体を形成し、インビトロでβ-ヘミン形成を阻害することがわかった . これは、このクラスの化合物がヘム重合ターゲットに作用することを示唆している .

2-フェニルキノリン-4-カルボン酸の合成

希土類金属触媒の存在下で、ピルビン酸を置換アニリンとベンズアルデヒドと反応させることにより、2-フェニルキノリン-4-カルボン酸の合成方法が開発された . 4-アミノキノリン-2-カルボン酸は、この合成プロセスで使用できる可能性がある。

Safety and Hazards

The safety information for 4-aminoquinoline-2-carboxylic acid indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

将来の方向性

Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs suggest that 4-aminoquinoline-2-carboxylic acid and its derivatives could have significant potential for future drug development . The compound’s broad spectrum of bioactivity makes it a vital scaffold for leads in drug discovery .

作用機序

Target of Action

The primary targets of 4-aminoquinoline compounds, such as chloroquine (CQ) and amodiaquine (AQ), are the parasites responsible for malaria . These compounds have been considered the most important drugs for the control and eradication of malaria .

Mode of Action

It is thought that these compounds inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The biochemical pathways affected by 4-aminoquinoline compounds involve the inhibition of heme polymerase activity . This leads to the accumulation of free heme, which is toxic to the parasites . The drug-heme complex disrupts membrane function, leading to the death of the parasite .

Pharmacokinetics

The pharmacokinetics of 4-aminoquinoline compounds are influenced by their weak base properties . Their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (DV) of the parasite .

Result of Action

The result of the action of 4-aminoquinoline compounds is the inhibition of parasite growth . For example, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Action Environment

The action environment can influence the efficacy and stability of 4-aminoquinoline compounds. For instance, due to the weak base properties of these compounds, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic DV . This suggests that the pH of the environment can influence the action of these compounds.

特性

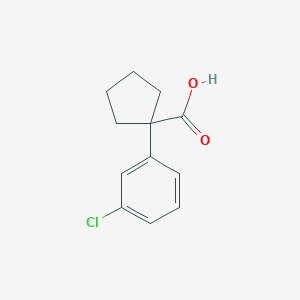

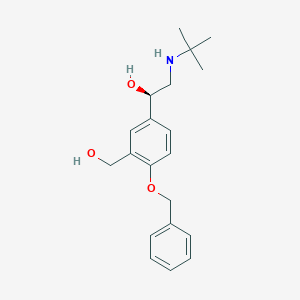

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)